REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[C:12](Cl)[C:11]([F:15])=[CH:10][C:3]=1[C:4]([O:6][CH:7]([CH3:9])[CH3:8])=[O:5].[F-:16].[K+]>[Cl-].C[N+](C)(C)C>[Cl:1][C:2]1[CH:13]=[C:12]([F:16])[C:11]([F:15])=[CH:10][C:3]=1[C:4]([O:6][CH:7]([CH3:9])[CH3:8])=[O:5] |f:1.2,3.4|
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Name
|
|
Quantity
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251 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)Cl)F
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Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 1 l glass reactor equipped with a condenser
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Type
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CUSTOM
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Details
|
reacted at 150° C. for 9 hours under vigorous stirring
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Duration
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9 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the inorganic salt was removed by filtration
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Type
|
DISTILLATION
|
Details
|
the filtrate was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199.8 g | |
YIELD: PERCENTYIELD | 85.2% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |